Tetrahydrofurfuryl alcohol

Description

Historical Context and Evolution of THFA Research

The origins of THFA research can be traced back to the early 20th century, following the exploration of furfural chemistry. The commercial feasibility of its precursor, furfuryl alcohol, was investigated by the Quaker Oats Company as early as 1934. Initial academic and industrial focus was on establishing efficient synthesis methods. An early documented commercial method involved the high-pressure hydrogenation of furfural over a copper chromate and nickel catalyst at elevated temperatures and pressures. usda.gov

Over the decades, research has evolved significantly from fundamental synthesis to a broad array of applications driven by a growing emphasis on green chemistry and sustainable industrial processes. usda.gov Initially valued simply as a high-purity, versatile solvent, its biodegradable nature and derivation from renewable resources have shifted its research trajectory. usda.govchemicalbook.com The evolution of THFA research reflects a broader trend in the chemical industry towards developing bio-based platform molecules that can serve as building blocks for a variety of value-added products, reducing reliance on petrochemical feedstocks. researchgate.net

Significance of THFA as a Platform Chemical and Research Subject

THFA's significance in academic research stems from its dual role as a "green" solvent and a versatile platform chemical. chemicalbook.comrsc.org Its derivation from non-food agricultural biomass, such as corncobs and sugarcane bagasse, makes it an important component of a bio-based economy. usda.gov As a solvent, it is noted for its high solvency, low volatility, and biodegradability, making it an environmentally acceptable alternative to traditional organic solvents in various applications. usda.govscialert.net

As a platform chemical, THFA is a starting material for a spectrum of other valuable chemicals. lidsen.com A significant area of research is its selective hydrogenolysis to produce 1,5-pentanediol (1,5-PeD), a monomer used in the synthesis of polyesters and polyurethanes. mdpi.comresearchgate.net It can also be converted to other useful compounds such as dihydropyran, tetrahydropyran, and 2-methyltetrahydrofuran. lidsen.comresearchgate.netmdpi.com

Furthermore, THFA holds particular importance in fundamental scientific research as a structural analogue for deoxyribose, the sugar unit in the backbone of DNA. aip.orgaip.orgtsinghua.edu.cn This has made it a crucial subject in studies aimed at understanding radiation damage in biological systems, as researchers investigate how low-energy electrons interact with and cause damage to DNA components. aip.orgmst.edu

Current State of Academic Research on THFA

Contemporary academic research on THFA is dynamic and multifaceted, focusing primarily on sustainable synthesis, novel applications, and fundamental chemical physics.

Sustainable Synthesis: A major thrust of current research is the development of highly efficient and selective catalysts for the hydrogenation of furfural to THFA under milder and more sustainable conditions. researchgate.net Recent studies have explored a variety of catalytic systems to maximize yield and minimize energy consumption. For instance, researchers have achieved nearly 100% conversion of furfural and 100% selectivity to THFA using palladium nanoparticles on g-C3N4 under visible light photocatalysis. rsc.org Another 2024 study detailed a sustainable process using a Ni1Cu1Al1 catalyst with biomass-derived furfural and green hydrogen, reporting a THFA yield of 98%. acs.org The goal is to create economically viable and environmentally benign production pathways that can be scaled for industrial production. acs.org

Advanced Applications and Transformations:

Conversion to Value-Added Chemicals: A significant portion of current research investigates the catalytic conversion of THFA into other high-value chemicals. The hydrogenolysis of THFA to 1,5-pentanediol is a particularly active area, with studies focusing on the design of bifunctional catalysts, such as MgAl2O4-modified Pt/WOx/γ-Al2O3, to improve selectivity and conversion rates. mdpi.comresearchgate.net Other research explores pathways to produce 1,2-pentanediol, dihydropyran, and tetrahydropyran. researchgate.netresearchgate.netmdpi.com

Green Solvent Applications: Research continues to explore THFA's utility as a green solvent. This includes its use in organosolv pulping processes to delignify agricultural residues like rice straw and its application in liquid-liquid extraction of aromatic hydrocarbons. scialert.net

Fundamental Studies: In the realm of chemical physics, THFA remains a key molecule for studying electron-driven processes relevant to radiation biology. aip.orgresearchgate.net Advanced experimental techniques, such as (e,2e) spectroscopy, are used to measure differential cross-sections for electron impact ionization, providing detailed insights into the fundamental interactions that can lead to DNA strand breaks. tsinghua.edu.cnmst.edu

Research Data Tables

Table 1: Selected Catalytic Systems for the Hydrogenation of Furfural to THFA This table summarizes the performance of various heterogeneous catalysts in the synthesis of Tetrahydrofurfuryl alcohol from furfural, highlighting the reaction conditions and outcomes.

| Catalyst | Support/Solvent | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Furfural Conversion (%) | THFA Selectivity (%) | Reference |

| Ni1Cu1Al1 | 2-Butanol | 140 | 3.0 | - | >98 | 98 | acs.org |

| Pd-HAP | 2-Propanol | 40 | 1.0 | 3 | 100 | 100 | acs.org |

| Ni/NCNTs | Isopropanol | 120 | 1.0 | 2 | 100 | 100 | researchgate.netmdpi.com |

| Pd-Pt/TiO2 | Isopropanol | 80 | 1.0 | 6 | 100 | 95 | mdpi.com |

| PdMPAV2/Al2O3 | Isopropanol | 150 | 2.5 | 6 | - | 95 | rsc.org |

| 3 wt% Pd NP/g-C3N4 | Isopropanol | Ambient | 0.2 | 5.5 | ~100 | 100 | rsc.org |

Table 2: Catalytic Conversion of THFA to 1,5-Pentanediol (1,5-PeD) This table presents research findings on the hydrogenolysis of this compound to produce 1,5-Pentanediol, a valuable chemical monomer.

| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | THFA Conversion (%) | 1,5-PeD Selectivity (%) | Reference |

| Pt/12MgAl2O4@WAl | γ-Al2O3 | 200 | 6.0 | 47.3 | 88.4 | mdpi.com |

| Pt/WO3@SiO2 | SiO2 | 160 | 6.0 | 82.9 | 72.9 | acs.org |

| Ni-WOx/SiO2 | SiO2 | 250 | 3.4 | 28.7 | 47.3 | mdpi.com |

| Cu-LaCoO3 | - | 140 | 6.0 | 100 | 40.3 | cjcatal.com |

Propriétés

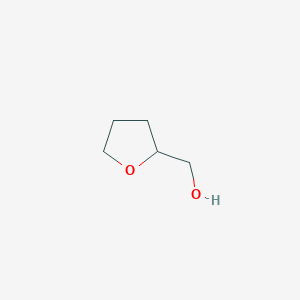

IUPAC Name |

oxolan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029128 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.522 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

97-99-4, 93842-55-8 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanmethanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD95821VF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Less than -80 °C, < -80 °C | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Production Methodologies of Tetrahydrofurfuryl Alcohol

Feedstocks and Raw Materials for THFA Synthesis

The journey to producing THFA begins with agricultural and forestry byproducts, highlighting a sustainable approach to chemical manufacturing that utilizes waste streams. sci-hub.seeucalyptus.com.brrsc.org

Furfural as a Biomass-Derived Precursor

Furfural is the essential starting block for THFA. taylorandfrancis.comacs.org It is a renewable organic compound produced almost exclusively from the acid-catalyzed dehydration of pentoses, which are five-carbon sugars like xylose. eucalyptus.com.brsamipubco.com These sugars are abundant in the hemicellulose component of lignocellulosic biomass. rsc.orgresearchgate.net The conversion of these biomass-derived carbohydrates into furfural establishes it as a critical platform molecule for the synthesis of a wide array of valuable chemicals and biofuels, including THFA. sci-hub.seacs.org

Agricultural Waste Biomass Sources

A variety of agricultural residues are rich in pentosans, the precursors to furfural, making them ideal raw materials. sci-hub.sethaiscience.info These include:

Corncobs: A primary source, with some processes yielding 10-12% furfural. eucalyptus.com.brthaiscience.info

Oat Hulls: Historically significant since the inception of large-scale furfural production. sci-hub.seresearchgate.net

Sugarcane Bagasse: The fibrous residue from sugarcane processing is a major feedstock. rsc.orgresearchgate.netthaiscience.info

Other Sources: Rice hulls, wheat straw, and cottonseed hulls are also utilized. researchgate.netthaiscience.info

The yield of furfural from these materials depends on their pentosan content. thaiscience.info For instance, sugarcane bagasse and corncobs are responsible for a significant portion of global furfural production. rsc.org

Catalytic Hydrogenation of Furfural to THFA

The conversion of furfural to THFA is achieved through catalytic hydrogenation, a process that can be performed in a single step or two sequential steps where furfuryl alcohol is an intermediate. upc.edugoogle.com This chemical transformation involves the addition of hydrogen to furfural in the presence of a catalyst. acs.org

Reaction Conditions and Parameters (Temperature, Pressure)

The efficiency and selectivity of the hydrogenation process are highly dependent on the reaction conditions. Commercial production often involves a high-pressure hydrogenation reaction. usda.gov

Key parameters include:

Temperature: Ranges widely depending on the catalyst and desired outcome, from as low as 10-60°C in some novel systems to more common industrial ranges of 80-200°C. usda.govgoogle.comgoogle.com

Pressure: Hydrogen pressure is a critical factor, with industrial processes operating at pressures from 0.5 MPa up to 10 MPa (approximately 72 to 1450 psi). usda.govgoogle.com

Optimizing these parameters is crucial for maximizing the yield of THFA and minimizing the formation of by-products. researchgate.net

Catalyst Systems for THFA Production

Catalyst selection is paramount in directing the hydrogenation of furfural specifically to THFA. mdpi.com While precious metals like palladium and platinum can be effective, significant research has focused on developing more cost-effective non-precious metal catalysts. mdpi.commdpi.com

These catalysts are favored for large-scale industrial applications due to their lower cost and unique catalytic properties. mdpi.com

Nickel-based Catalysts: Nickel catalysts are widely explored and can be highly effective for the complete hydrogenation of the furan ring to produce THFA. mdpi.comrsc.org They have been shown to achieve high yields, sometimes over 90%, under various conditions. google.comresearchgate.net For instance, a Ni-Pd/SiO2 catalyst achieved a 96% selectivity for THFA at 40°C and 8 MPa of hydrogen pressure. google.com Nickel carbide nanoparticles supported on alumina have also shown high furfural conversion (90%) under ambient hydrogen pressure.

Copper Chromite: This has been a traditional industrial catalyst for the hydrogenation of furfural derivatives. mdpi.commdpi.comconfex.com It is known for its ability to selectively hydrogenate the carbonyl group, but under certain conditions, it can also be used for THFA production, often in combination with nickel. usda.govconfex.com However, concerns about chromium toxicity have driven research toward chromium-free alternatives. rsc.org

Copper-Zinc-Aluminum and Ni-Pd/SiO2: Bimetallic and mixed-oxide catalysts are being developed to enhance performance. For example, a Ni-Cu bimetallic catalyst demonstrated a 95% selectivity to THFA. upc.edu The Ni-Pd/SiO2 system has also been noted for its high selectivity under relatively mild conditions. google.com

The development of these non-precious metal catalysts is a critical step toward more sustainable and economical production of THFA from biomass.

Noble Metal Catalysts (e.g., Palladium, Platinum, Rhodium)

Noble metals, particularly palladium (Pd), platinum (Pt), and rhodium (Rh), are highly effective for the hydrogenation of furfural to THFA. mdpi.comresearchgate.netmdpi.com Palladium-based catalysts, in particular, have been extensively studied and are known to facilitate the selective hydrogenation of the furan ring, a key step in THFA formation. rsc.orgsoton.ac.ukmdpi.com

The catalytic performance of these metals is influenced by factors such as particle size and the solvent used during preparation. soton.ac.uk For instance, studies have shown that Pd nanoparticles supported on various materials can effectively hydrogenate furfural. soton.ac.uk The addition of a second metal, such as platinum to palladium, can create a synergistic effect, enhancing catalytic performance through electronic promotion and leading to higher yields of THFA. rsc.org Research has demonstrated that bimetallic Pt-Pd catalysts on a Titania (TiO2) support can achieve high furfural conversion and selectivity towards THFA. researchgate.net

The choice of noble metal can also influence the reaction pathway. While palladium is often favored for producing THFA, other noble metals like platinum and rhodium have also been investigated. mdpi.comresearchgate.net The reaction conditions, including temperature and hydrogen pressure, play a crucial role in determining the final product distribution. rsc.orgacs.org

Supported Catalysts and Support Materials (e.g., Alumina, Activated Carbon, Silica, Titania, Zirconia, Niobia)

The support material plays a critical role in the performance of catalysts in furfural hydrogenation. It not only provides a surface for dispersing the active metal but also influences the catalyst's activity, selectivity, and stability through metal-support interactions. mdpi.combcrec.id Commonly used support materials include alumina (Al2O3), activated carbon, silica (SiO2), titania (TiO2), zirconia (ZrO2), and niobia (Nb2O5). mdpi.comresearchgate.netmdpi.combcrec.idnih.gov

The properties of the support, such as its surface area, porosity, and acidity, can significantly affect the dispersion of the metal nanoparticles. mdpi.com For example, high palladium dispersion has been shown to enhance the conversion of furfural. mdpi.com The acidity of the support can also influence product selectivity; higher acidity can promote the hydrogenation of the C=C bond, leading to a greater yield of THFA. mdpi.com

Activated carbon monoliths (ACM), derived from renewable sources, have been used as a support for palladium catalysts in the continuous aqueous phase hydrogenation of furfural, demonstrating high selectivity for THFA at lower liquid hourly space velocities. nih.gov Similarly, various oxide supports like Al2O3, SiO2, TiO2, CeO2, and ZrO2 have been investigated for palladium catalysts. mdpi.com The choice of support can alter the reaction pathway, with some supports favoring the formation of other products like cyclopentanone. mdpi.com For instance, a Pd/TiO2 catalyst showed high selectivity towards cyclopentanone under specific conditions. mdpi.com

The interaction between the metal and the support is crucial. For example, modifying alumina with alkaline earth metals has been shown to significantly affect the activity and selectivity for THFA in aqueous phase hydrogenation using nickel-based catalysts. rsc.orgresearchgate.net

Table 1: Effect of Different Supports on Furfural Hydrogenation over Pd Catalysts

Role of Catalyst Support Hydrophobicity

The hydrophobicity of the catalyst support surface can influence the catalytic performance in hydrogenation reactions. While direct studies on the role of support hydrophobicity specifically in THFA synthesis are not extensively detailed in the provided context, the principles can be inferred from related catalytic systems. Modifying the surface of a support like γ-alumina with silanes can alter its surface acidity and hydrophobicity. ntnu.no This modification can impact gas diffusion, create strain in the metal particles, and partially block active sites for reactant activation. ntnu.no

In reactions like Fischer-Tropsch synthesis, enhancing the hydrophobicity of the support has been linked to improved reducibility of metal oxide species. researchgate.net It can also suppress side reactions, such as the water-gas shift reaction, by hindering the readsorption of water on the catalyst surface. researchgate.net In the context of THFA synthesis, particularly in aqueous phase reactions, controlling the support's hydrophobicity could potentially influence the interaction of water with the catalyst surface, thereby affecting reaction pathways and product selectivity. researchgate.net The balance between the hydrophobicity and hydrophilicity of the support is a parameter that can be tuned to optimize catalyst performance. semanticscholar.orgkuleuven.be

Catalyst Deactivation Mechanisms (e.g., Pd Carbide Formation)

Catalyst deactivation is a significant challenge in the industrial production of THFA. One of the key deactivation mechanisms for palladium catalysts is the formation of palladium carbide (PdCx). unito.itresearchgate.netcambridge.orgnih.gov This can occur under reaction conditions, even in the presence of excess hydrogen. unito.itnih.gov The formation of a carbide phase in the bulk and on the surface of palladium nanoparticles affects the catalyst's activity and selectivity in hydrogenation reactions. researchgate.netcambridge.org

The formation of palladium carbide can lead to a decrease in catalytic activity by altering the electronic properties of the palladium and blocking active sites. soton.ac.ukunito.it Studies have shown that the formation of Pd-C bonds can suppress the adsorption of reactants, leading to lower catalytic activity. unito.it The deactivation can be irreversible, with the carbide phase remaining even after changes in the reaction feed. unito.itnih.gov The deposition of carbonaceous species on the catalyst surface is another major cause of deactivation. mdpi.comosti.gov This can be caused by the adsorption of the starting material or by polymerization of reactants and products, particularly in aqueous systems. osti.govgoogle.com

Catalyst Regeneration Studies

To maintain the economic viability of the THFA synthesis process, the regeneration and reuse of deactivated catalysts are crucial. Several methods for catalyst regeneration have been investigated.

For catalysts deactivated by carbon deposition or coking, calcination in air is a common regeneration technique. sci-hub.semdpi.com This process burns off the accumulated carbonaceous species, restoring the catalyst's activity. For instance, a deactivated NiO nanoparticle catalyst used in the catalytic transfer hydrogenation of furfural was successfully regenerated by calcination in air at 300 °C for 4 hours. sci-hub.se

In some cases, simple washing and drying of the catalyst can be sufficient for reuse, although a gradual loss of activity might be observed over multiple cycles. acs.org Studies on a Pt–Sn/SiO2 catalyst showed that reuse after washing was as effective as regeneration, with a consistent but small loss in furfural conversion with each cycle. acs.org However, for some catalyst systems, regeneration may not be as effective, or the catalyst may not be recyclable at all. researchgate.net The stability and regenerability of the catalyst are therefore important considerations in the design of a sustainable THFA production process.

Aqueous Phase Hydrogenation Strategies

Performing the hydrogenation of furfural to THFA in an aqueous medium is an attractive strategy from a green chemistry perspective, as water is a benign and readily available solvent. rsc.orgresearchgate.netacs.org This approach avoids the use of volatile organic solvents.

Several studies have focused on developing catalysts that are active and stable in water. rsc.orgresearchgate.netresearchgate.net For example, nickel-based catalysts supported on alumina modified with alkaline earth metals have shown high yields of THFA in aqueous phase hydrogenation. rsc.orgresearchgate.net The modification of the support can significantly influence the catalyst's performance in water. rsc.orgresearchgate.net

However, aqueous phase hydrogenation also presents challenges. Polymerization and resinification reactions between reactants and products can occur, leading to catalyst deactivation through carbon deposition. google.com The nature of the support can also influence the reaction pathways in water. For instance, with palladium catalysts, carbon supports can lead to different products depending on their structure, while oxide supports may be less active in the aqueous phase. researchgate.net The use of water as a solvent can also influence product distribution based on reaction temperature. researchgate.net Despite these challenges, the development of robust and selective catalysts for aqueous phase hydrogenation remains a key area of research.

Green Chemistry Approaches in THFA Synthesis

The synthesis of THFA is increasingly being viewed through the lens of green chemistry, which emphasizes the use of renewable resources, environmentally benign solvents, and energy-efficient processes. acs.org Furfural itself is a platform molecule derived from biomass, making its conversion to THFA a key part of a sustainable biorefinery concept. mdpi.comgoogle.commdpi.com

Key green chemistry approaches in THFA synthesis include:

Use of Renewable Feedstocks: The process starts with furfural, which is produced from lignocellulosic biomass. mdpi.comgoogle.com

Benign Solvents: The use of water as a solvent in aqueous phase hydrogenation is a prime example of a green approach. researchgate.netacs.org

Catalyst Design: Developing non-precious metal catalysts (e.g., based on Ni, Cu) to replace more expensive and less abundant noble metals is an active area of research. researchgate.netresearchgate.netmdpi.com Additionally, creating highly selective and stable catalysts minimizes waste and energy consumption.

Process Intensification: The use of continuous flow reactors can lead to higher efficiency and easier scale-up compared to batch processes. nih.govrsc.org

Process Optimization and Efficiency Enhancement

The industrial synthesis of Tetrahydrofurfuryl alcohol (THFA) from furfural is a field of continuous research aimed at optimizing efficiency and reducing costs. The traditional method involves a two-step hydrogenation process: first, furfural is converted to furfuryl alcohol (FA), which is then further hydrogenated to yield THFA. google.comresearchgate.net Process optimization efforts focus on catalyst development, reaction conditions, and process design to improve yield, selectivity, and energy efficiency.

A significant area of enhancement involves the design of highly efficient catalysts. Nickel-based catalysts are widely used, but their performance can be substantially improved. For instance, modifying skeletal nickel catalysts with molybdenum has been shown to achieve a THFA purity of 99.5% under relatively mild conditions (1.5–2 MPa, 30–80°C). google.com Similarly, using a heteropolyacid-modified skeletal nickel catalyst at 2.0 MPa and 80°C resulted in a furfural conversion of 98.1% and THFA selectivity of 98.5%. google.com Non-noble metal catalysts are of particular interest due to their low cost. A bimetallic Ni-Cu alloy catalyst (Ni1Cu1Al1) achieved a 98% yield of THFA at 140°C and 30 bar. acs.org Further research into highly dispersed nano-scale Ni₂P microcrystals supported on a mesoporous silicon skeleton has enabled the one-step hydrogenation of furfural to THFA with a yield exceeding 98% at low temperatures (10-60°C) and pressures (0.5-5 MPa). google.com This low-temperature process significantly reduces energy costs and improves safety. google.com

Noble metals, particularly palladium (Pd), also offer high efficiency. Highly dispersed Pd/C catalysts, prepared via chemical reduction to create small particle sizes, have demonstrated superior activity and selectivity for THFA production. mdpi.com In one study, a Pd/C catalyst achieved 100% furfural conversion, with the THFA yield increasing from 38% to 64% as the reaction time was extended from 1 to 5 hours. mdpi.com

Table 1: Comparison of Catalytic Systems for THFA Synthesis

| Catalyst | Substrate | Temp. (°C) | Pressure (MPa) | Conversion (%) | THFA Yield/Selectivity (%) | Reference |

| Mo-modified Skeletal Ni | Furfuryl Alcohol | 30-80 | 1.5-2.0 | High | 99.5% (Purity) | google.com |

| Heteropolyacid-modified Skeletal Ni | Furfural | 80 | 2.0 | 98.1% | 98.5% (Selectivity) | google.com |

| Ni₁Cu₁Al₁ | Furfural | 140 | 3.0 | >99% | 98% (Yield) | acs.org |

| Ni-Pd/SiO₂ | Furfural | 40 | 8.0 | - | 96% (Selectivity) | google.com |

| Ni₂P on Mesoporous Si | Furfural | 10-60 | 0.5-5.0 | >99% | >98% (Yield) | google.com |

| Pd/C (chemical reduction) | Furfural | - | - | 100% (after 1h) | 64% (Yield after 5h) | mdpi.com |

| Ni-on-silica-alumina | Furfuryl Alcohol | - | - | >99% | 98-99% (Yield) | researchgate.net |

Alternative Synthesis Pathways for THFA

A more novel and greener alternative involves the use of photocatalysis. A photocatalytic selective reduction strategy has been reported for the synthesis of THFA from furfural at ambient temperature. rsc.org This method employs a 3 wt% palladium nanoparticle-decorated graphitic carbon nitride (g-C₃N₄) catalyst. rsc.org Under irradiation from a 150W white LED or sunlight and a low hydrogen pressure (2 bar), this system achieved nearly 100% conversion of furfural with 100% selectivity for THFA in 5.5 hours. rsc.org This photocatalytic pathway represents a significant departure from conventional high-pressure, high-temperature hydrogenation methods, offering a potentially more sustainable and energy-efficient route for THFA production. rsc.org

Synthesis of THFA Derivatives

This compound serves as a versatile building block for the synthesis of other valuable chemicals. Its structure allows for various transformations, including the functionalization of its carbon-hydrogen bonds and the hydrogenolysis of its ether bond to produce linear diols.

Photoredox-Catalyzed C(sp³)–H Alkylation

A sophisticated method for creating THFA derivatives involves the site-selective functionalization of a C(sp³)–H bond. A recently developed protocol utilizes a dual catalytic system that combines visible-light-mediated photoredox catalysis with a hydrogen atom transfer (HAT) auxiliary to achieve β-C(sp³)–H alkylation on the THFA scaffold. acs.orgnih.gov

This reaction is highly selective and proceeds under mild conditions. acs.orgnih.gov The mechanism involves an iodomethylsilyl group attached to the alcohol of THFA, which acts as the HAT auxiliary. acs.org Under visible light irradiation, a photoredox catalyst initiates a process that leads to the formation of a thiyl radical. This radical abstracts a hydrogen atom from the THFA derivative in an intramolecular 1,5-HAT process, generating a carbon-centered radical at the β-position of the ring (the 4'-position in nucleoside contexts). acs.orgnih.gov This resulting radical then undergoes a stereocontrolled Giese addition to an electron-deficient alkene, effectively forming a new carbon-carbon bond at the target site. acs.orgnih.gov This strategy has been successfully applied to the 4′-selective alkylation of nucleosides, demonstrating its potential for the synthesis of complex, chemically modified pharmaceutical intermediates. acs.org

Derivatization from Pentane Derivatives

The chemical structure of THFA makes it a key precursor for the synthesis of linear C5 compounds, particularly pentanediols, through catalytic hydrogenolysis. This process involves the selective cleavage of a carbon-oxygen bond within the tetrahydrofuran ring. mdpi.comsci-hub.se The two primary products that can be obtained are 1,5-pentanediol (1,5-PeD) and 1,2-pentanediol (1,2-PeD), both of which are valuable industrial chemicals. sci-hub.sebeilstein-journals.org

The synthesis of 1,2-PeD from furfural typically proceeds through a different pathway involving the hydrogenolysis of the C-O bond in the furan ring of the furfuryl alcohol intermediate, rather than from THFA. sci-hub.se Therefore, the primary pentane derivative synthesized directly from THFA is 1,5-pentanediol. mdpi.comsci-hub.se

Table 2: Catalytic Hydrogenolysis of THFA to 1,5-Pentanediol (1,5-PeD)

| Catalyst | Temp. (°C) | Pressure (MPa) | THFA Conversion (%) | 1,5-PeD Selectivity (%) | Reference |

| Pt/12MgAl₂O₄@WAl | - | 4.0 | 47.3% | 88.4% | mdpi.com |

| Ni/HZSM-5 | 200 | 4.0 | 41.2% | 34.1% | a-star.edu.sg |

Chemical Reactivity and Transformation of Tetrahydrofurfuryl Alcohol

Hydrogenolysis Reactions of THFA

Hydrogenolysis is a critical transformation pathway for THFA, leading to the formation of commercially important chemicals. This process involves breaking the carbon-oxygen bonds within the tetrahydrofuran ring, often followed by hydrogenation. The selectivity of the reaction towards specific products is highly dependent on the catalyst system, reaction conditions, and the nature of the solvent.

The selective hydrogenolysis of THFA to produce 1,5-pentanediol (1,5-PeD) is a highly desirable reaction. 1,5-PeD is a valuable monomer used in the synthesis of polyesters and polyurethanes. mdpi.com Achieving high selectivity requires careful catalyst design to promote the cleavage of the secondary C–O bond in the THFA ring while preserving other bonds. mdpi.com

The direct conversion of THFA to 1,5-PeD has been successfully achieved using bifunctional catalysts that possess both metal and acidic functionalities. rsc.org Noble metals like rhodium (Rh), iridium (Ir), and platinum (Pt), when modified with oxophilic promoters such as rhenium (Re), molybdenum (Mo), or tungsten (W), have demonstrated high selectivity. researchgate.netrsc.org

Rh-ReOₓ/SiO₂: This catalyst system is highly effective for the chemoselective hydrogenolysis of THFA to 1,5-PeD. rsc.org The addition of ReOₓ to Rh/SiO₂ significantly enhances the selectivity and yield of 1,5-PeD. rsc.orgrsc.org Research has shown that a 4 wt% Rh-ReOₓ/SiO₂ catalyst can achieve a 1,5-PeD yield of up to 77% after 24 hours of reaction. mdpi.com The molar ratio of Re to Rh is a critical parameter, with optimal performance often found in a specific range. sci-hub.se

| Catalyst System | Support | Key Promoter/Modifier | THFA Conversion (%) | 1,5-PeD Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Rh-ReOₓ | SiO₂ | ReOₓ | Not specified | ~77 (Yield) | mdpi.com |

| Pt/WOₓ/γ-Al₂O₃ | γ-Al₂O₃ | WOₓ, MgAl₂O₄ | 47.3 | 88.4 | mdpi.com |

| Ir-MoOₓ | SiO₂ | MoOₓ | 70 | ~68 | mdpi.com |

The conversion of THFA to 1,5-PeD is believed to proceed through a mechanism involving the synergistic action of metal and acid sites on the catalyst. rsc.org One proposed pathway suggests that the reaction is initiated by the acid-catalyzed ring opening of THFA. rsc.org

The hydroxyl group on the oxophilic promoter (like ReOₓ) is thought to be acidic and facilitates the initial ring-opening step. rsc.org This is followed by hydrogenation of the resulting intermediate on the metal sites (like Rh or Pt). rsc.org

Another pathway involves the ring-opening tautomerization of a key intermediate, 2-hydroxytetrahydropyran (2-HY-THP), to form 5-hydroxyvaleraldehyde (5-HY-Val). osti.gov This aldehyde intermediate is then rapidly hydrogenated to 1,5-PeD. osti.gov The rate of 1,5-PeD production from 2-HY-THP is reported to be significantly faster than from the direct hydrogenolysis of THFA. osti.gov Experimentally observed species in the hydrogenolysis of THFA include 1,5-PeD, 1-pentanol, and tetrahydropyran, indicating multiple reaction pathways can occur simultaneously. researchgate.net

Tetrahydropyran (THP) is another valuable chemical that can be synthesized from THFA. It is used as a solvent and as an intermediate in the production of various organic compounds. mdpi.com The synthesis of THP from THFA involves a rearrangement followed by dehydration and hydrogenation steps.

The production of THP from THFA can be effectively carried out via gaseous-phase hydrogenolysis. mdpi.comresearchgate.net This method offers advantages such as easier product separation and catalyst handling compared to liquid-phase reactions. The reaction is typically performed at elevated temperatures and pressures over a suitable heterogeneous catalyst. mdpi.com Research has demonstrated that high selectivity to THP can be achieved under optimized gas-phase conditions. mdpi.comresearchgate.net For instance, a THP selectivity of up to 89.4% has been reported at a reaction temperature of 270 °C and a hydrogen pressure of 1.0 MPa. mdpi.comresearchgate.net

The design of the catalyst is crucial for the selective conversion of THFA to THP. Bifunctional catalysts containing both metal and acid sites are required to facilitate the multi-step reaction.

Cu–ZnO/Al₂O₃: A copper-zinc oxide catalyst supported on alumina has proven to be highly effective for the gaseous-phase synthesis of THP from THFA. mdpi.comresearchgate.net The synergy between the acid sites provided by the alumina support and the metal sites of the Cu-ZnO component is essential for high catalytic activity. mdpi.com The reaction mechanism over this catalyst is proposed to involve three consecutive steps:

Rearrangement of THFA to 2-hydroxytetrahydropyran (2-HTHP). mdpi.comresearchgate.net

Dehydration of 2-HTHP to 3,4-2H-dihydropyran (DHP) over the acid sites. mdpi.comresearchgate.net

Hydrogenation of DHP to the final product, THP. mdpi.comresearchgate.net

The molar ratio of the catalyst components significantly impacts its performance. An optimal Cu/Zn/Al molar ratio of 4:1:10 has been identified, which provided a THP selectivity of 89.4%. mdpi.comresearchgate.net This catalyst also demonstrated good stability, maintaining its activity for over 200 hours on-stream. mdpi.com

| Catalyst System | Reaction Phase | Optimal Temperature (°C) | Optimal H₂ Pressure (MPa) | Max. THP Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Cu–ZnO/Al₂O₃ | Gaseous | 270 | 1.0 | 89.4 | mdpi.comresearchgate.net |

| Ni/HZSM-5 | Aqueous | Not specified | Not specified | 70 (Yield) | stmarys-ca.edu |

Formation of Tetrahydropyran (THP)

Reaction Mechanisms for THP Formation (e.g., Rearrangement, Dehydration, Hydrogenation)

The conversion of Tetrahydrofurfuryl alcohol (THFA) to Tetrahydropyran (THP) is a multi-step process involving rearrangement, dehydration, and hydrogenation reactions, often facilitated by bifunctional catalysts. mdpi.comresearchgate.net A proposed mechanism suggests that THFA first undergoes a rearrangement to form 2-hydroxytetrahydropyran (2-HTHP). mdpi.comresearchgate.net This is followed by the dehydration of the 2-HTHP intermediate to produce 3,4-dihydro-2H-pyran (DHP) over acid sites on the catalyst. mdpi.comresearchgate.net Finally, the C=C double bond in DHP is hydrogenated to yield the final product, THP. mdpi.comresearchgate.net

The synergy between the acid and metal sites on the catalyst is crucial for the successful production of THP from THFA. mdpi.comresearchgate.net For instance, a Cu-ZnO/Al₂O₃ catalyst has demonstrated high activity and stability in this process. mdpi.comresearchgate.net The alumina component provides the necessary acid sites for the rearrangement and dehydration steps, while the copper-zinc component facilitates the final hydrogenation step. mdpi.com

A study utilizing a Cu-ZnO/Al₂O₃ catalyst with a Cu/Zn/Al molar ratio of 4:1:10 achieved an 89.4% selectivity for THP at 270 °C and 1.0 MPa H₂. mdpi.com This catalyst also showed remarkable stability, maintaining high activity for over 200 hours on-stream. mdpi.com The reaction pathway is sensitive to temperature and pressure, with by-products such as δ-valerolactone (DVL) and 1-pentanol forming under different conditions. mdpi.com

Dehydration Reactions of THFA

The dehydration of THFA is a key transformation that leads to the formation of valuable chemical intermediates. osti.gov This reaction typically involves the removal of a water molecule and subsequent rearrangement of the carbon skeleton.

One of the primary products of THFA dehydration is 3,4-dihydro-2H-pyran (DHP), an important heterocyclic compound. osti.govosti.gov This reaction is commonly carried out in the gas phase over solid acid catalysts. osti.govresearchgate.net

γ-Alumina (γ-Al₂O₃) has been identified as a highly effective and selective catalyst for the gas-phase dehydration of THFA to DHP. osti.govosti.govresearchgate.net Under optimal conditions, γ-Al₂O₃ can achieve DHP yields as high as 90%. osti.govosti.govresearchgate.net The catalytic performance of γ-Al₂O₃ is attributed to its high ratio of Lewis to Brønsted acid sites. osti.govresearchgate.net While the catalyst can deactivate over time due to coke formation, it can be regenerated by calcination at high temperatures with minimal loss of activity. osti.govresearchgate.netresearchgate.net Other solid acid catalysts, such as H-Beta, H-Y, and H-ZSM-5 zeolites, have also been studied but generally show lower activity and selectivity compared to γ-Al₂O₃. osti.gov

Table 1: Catalytic Performance of Various Solid Acid Catalysts in THFA Dehydration

| Catalyst | THFA Conversion (%) | DHP Selectivity (%) |

|---|---|---|

| γ-Al₂O₃ | 70 | 90 |

| H-Beta | 24 | 53-61 |

| H-Y | 15 | 53-61 |

| H-ZSM-5 | 12 | 53-61 |

Data sourced from a study on gas-phase THFA dehydration over various solid acid catalysts after 12 hours time-on-stream in a continuous flow reactor. osti.gov

The mechanism for the dehydration of THFA to DHP over γ-Al₂O₃ has been a subject of investigation. One proposed mechanism, supported by isotopic labeling studies, involves several steps. osti.govosti.gov Initially, the THFA molecule adsorbs onto a Lewis acid site on the γ-Al₂O₃ surface. osti.gov This is followed by the dehydration of the adsorbed THFA, leading to the formation of a carbenium ion intermediate and an adsorbed water molecule. osti.govosti.gov This carbenium ion then undergoes a Wagner-Meerwein rearrangement, which involves a ring expansion to form the six-membered dihydropyran ring structure. osti.gov Finally, the adsorbed DHP and water desorb from the catalyst surface. osti.gov Kinetic modeling suggests that the surface reaction of adsorbed THFA dissociating into adsorbed DHP and water is the rate-determining step. osti.govosti.gov Another proposed mechanism suggests that THFA first rearranges to 2-hydroxytetrahydropyran (2-HTHP), which then rapidly dehydrates to DHP. researchgate.net

Formation of Dihydropyran (DHP)

Solid Acid Catalysis (e.g., γ-Al2O3)

Ring-Opening Reactions of Tetrahydrofuran Ring

The tetrahydrofuran ring in THFA can undergo ring-opening reactions under specific catalytic conditions, leading to the formation of linear C5 compounds.

Iridium-based catalysts have shown activity in promoting the ring-opening of the furan ring in compounds like furfural and THFA. osti.govresearchgate.net The interaction between the furan ring and the metal surface is a key factor influencing the ring-opening activity. researchgate.net Studies combining density functional theory (DFT) and experimental surface science have been conducted to understand the ring-opening of furfural and THFA on iridium surfaces. osti.gov

Research on Ir(111) surfaces indicates that while they are active for the ring-opening of both furfural and THFA, the addition of an oxophilic metal like cobalt can enhance the ring-opening of an unsaturated furan ring. osti.govresearchgate.net However, for a saturated furan ring, as in THFA, the difference in activity between pure Ir and Co/Ir surfaces is not significant. researchgate.net This is because the saturated furan ring in THFA interacts more weakly with the metal surface compared to the unsaturated ring in furfural. osti.gov On both Ir(111) and Co/Ir(111) surfaces, THFA is relatively stable at lower temperatures, with ring-opening and decomposition occurring at higher temperatures. osti.gov

Catalytic Ring-Opening (e.g., Ir-based Catalysts)

Intramolecular Reactions and Stereochemistry

The stereochemistry and intramolecular interactions of this compound are complex and crucial for understanding its reactivity and its role as a model for sugar-like molecules. researchgate.netnih.govrsc.org

This compound (THFA) exhibits a complex conformational landscape due to the flexibility of the tetrahydrofuran (THF) ring and the rotation of the hydroxymethyl (–CH₂OH) substituent. researchgate.netnih.gov The THF ring can adopt different puckered conformations, primarily envelope (E) and twist (T) forms. researchgate.netnih.gov The orientation of the –CH₂OH group relative to the ring further diversifies the possible conformers.

Rotational spectroscopy combined with quantum chemical calculations has been instrumental in disentangling the conformational preferences of THFA in the gas phase. researchgate.netnih.gov These studies have revealed that the relative orientation of the hydroxymethyl group, described by the OCCO dihedral angle, influences the preferred ring conformation. researchgate.netnih.gov Specifically, an envelope (E) ring geometry is favored when the –CH₂OH group is in a gauche(-) position (OCCO ≈ -60°), while a twist (T) form is more stable for a gauche(+) alignment (OCCO ≈ +60°). researchgate.netnih.gov The energy barriers for the interconversion between these conformers (E ↔ T) are low, suggesting that conformational relaxation can occur readily. researchgate.netnih.gov

The gauche effect, a stereoelectronic effect that favors a gauche conformation over an anti conformation, plays a role in the stability of certain THFA conformers. libretexts.org This effect arises from stabilizing hyperconjugative interactions, such as the delocalization of electrons from a σC-H bonding orbital into a lower-energy σ*C-O antibonding orbital, which is maximized in a gauche arrangement. libretexts.org

Intramolecular hydrogen bonding is a key factor stabilizing the conformers of THFA. researchgate.netnih.govnih.gov The hydroxyl group can act as a hydrogen bond donor, interacting with the ether oxygen atom of the THF ring. Infrared spectroscopy studies of THFA monomers in a supersonic jet have identified vibrational bands corresponding to these intramolecular hydrogen bonds. nih.gov

Non-covalent interaction (NCI) analysis has been used to visualize and rationalize the weak interactions that contribute to the stability of the lowest energy structures of THFA. researchgate.netnih.gov These analyses reveal regions of attractive and repulsive interactions within the molecule, providing insights into the nature of the forces governing its conformational preferences.

The presence of water can influence the conformational landscape of THFA. rsc.orgx-mol.com Studies on hydrated THFA complexes have shown that water molecules can insert themselves in a way that forms strong intermolecular hydrogen bonds, sometimes at the expense of weaker intramolecular interactions. rsc.orgx-mol.com This can lead to a shift in the relative stability of the conformers, with the twisted conformer becoming more stable than the envelope form in the hydrated neutral complex. rsc.orgx-mol.com

The chiral nature of this compound makes it a valuable starting material and scaffold in stereocontrolled synthesis. acs.orgscilit.comresearchgate.net Its stereocenters can direct the outcome of chemical reactions, allowing for the synthesis of complex molecules with specific three-dimensional arrangements.

A notable example is the use of THFA derivatives in photoredox-catalyzed, site-selective C(sp³)–H alkylation. acs.orgscilit.comresearchgate.net By employing a hydrogen atom transfer (HAT) auxiliary, it is possible to achieve β-C(sp³)–H alkylation on the THFA scaffold. acs.org This reaction proceeds through an intramolecular 1,5-HAT process followed by a stereocontrolled Giese addition of the resulting radical. acs.orgresearchgate.net The stereochemistry at other positions on the THFA ring can influence the efficiency of the HAT process and the diastereoselectivity of the final product. acs.org This methodology has been successfully applied to the 4'-selective alkylation of nucleosides, demonstrating the potential for creating chemically modified nucleosides with controlled stereochemistry. acs.orgresearchgate.net

The Achmatowicz reaction, an oxidative ring expansion of a furfuryl alcohol, provides a route to dihydropyranones, which are versatile intermediates for the synthesis of substituted tetrahydropyrans. nih.gov While the classic Achmatowicz reaction starts with furfuryl alcohol, the principles of stereocontrol are relevant to the broader class of furan-containing alcohols and their transformations into six-membered rings, which can be seen as an expansion of the functionalization possibilities of furan-based scaffolds like THFA.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

Reactions with Oxidizing Agents and Other Chemical Interactions

The primary alcohol functional group in this compound is susceptible to oxidation. usda.gov THFA can react violently with strong oxidizing agents. usda.gov

The kinetics of the oxidation of THFA by various oxidizing agents in different media have been investigated. For instance, the oxidation of THFA by the diperiodatoargenate(III) complex ion in an alkaline medium has been studied spectrophotometrically. jlu.edu.cn The reaction was found to be first order with respect to both the oxidant and THFA. jlu.edu.cn The reaction rate increases with increasing hydroxide ion concentration and decreases with increasing periodate concentration. jlu.edu.cn The proposed mechanism involves an inner-sphere two-electron transfer. jlu.edu.cn

Another study examined the kinetics of iridium(III)-catalyzed oxidation of THFA by cerium(IV) in an aqueous sulfuric acid medium. researchgate.net This reaction showed first-order kinetics with respect to both Ce(IV) and Ir(III), and a positive fractional order with respect to THFA. researchgate.net The reaction rate was found to increase with increasing hydrogen ion concentration and decrease with increasing bisulfate ion concentration, with Ce(SO₄)₂ identified as the primary kinetically active species. researchgate.net The detection of induced polymerization of acrylonitrile indicated the generation of free radicals in this system. researchgate.net

The selective oxidation of THFA can lead to valuable products. As mentioned previously, the Ag–CeOₓ/MCM-41 catalyst can be used for the solvent-free selective oxidation of THFA to 2-methyltetrahydrofuran (2-MTHF). bohrium.com This transformation involves both ring-opening and ring-closing steps, and achieves 100% conversion of THFA with a 68.11% selectivity to 2-MTHF under optimized conditions. bohrium.com

Beyond oxidation, the alcohol group of THFA can undergo reactions typical of primary alcohols, such as reactions with acid anhydrides and acid chlorides, although these are highly reactive substances not typically encountered in agricultural applications. usda.gov Due to its alcoholic nature, THFA has the potential to react with acidic or alkaline products. usda.gov

Table 2: Summary of THFA Oxidation Studies

| Oxidizing Agent/Catalyst | Medium | Key Kinetic Findings | Proposed Mechanism/Key Species | Reference |

|---|---|---|---|---|

| Diperiodatoargenate(III) | Alkaline | First order in [Oxidant] and [THFA]. Rate increases with [OH⁻] and decreases with [IO₄⁻]. | Inner-sphere two-electron transfer. | jlu.edu.cn |

| Cerium(IV) / Iridium(III) catalyst | Aqueous H₂SO₄ | First order in [Ce(IV)] and [Ir(III)], positive fractional order in [THFA]. Rate increases with [H⁺] and decreases with [HSO₄⁻]. | Free radical mechanism. Active species: Ce(SO₄)₂. | researchgate.net |

| Ag–CeOₓ/MCM-41 | Solvent-free, O₂ pressure | 100% THFA conversion, 68.11% selectivity to 2-MTHF at 150 °C, 4 MPa O₂. | Synergistic action of Ag and Ce, role of acid sites. | bohrium.com |

Advanced Characterization and Analytical Methodologies for Thfa Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of THFA, providing detailed insights into its molecular structure, conformational preferences, and behavior in chemical reactions.